(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile
Description
The compound (2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile (CAS: 320423-13-0) is a nitrile-functionalized imidazole derivative with a molecular formula of C₁₆H₁₇N₃OS and a molar mass of 299.39 g/mol . Key structural features include:
- A 1-methyl-1H-imidazole core substituted with an ethylsulfanyl group at position 2.
- A 4-methoxyphenyl group and a nitrile moiety in a Z-configured α,β-unsaturated system.
- Boiling Point: 498.0 ± 55.0 °C (indicative of strong intermolecular forces due to polar groups).
- Density: 1.13 ± 0.1 g/cm³.
- pKa: 3.01 ± 0.25 (moderate acidity, influenced by electron-withdrawing substituents).
Properties
IUPAC Name |
(Z)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-4-21-16-18-11-14(19(16)2)9-13(10-17)12-5-7-15(20-3)8-6-12/h5-9,11H,4H2,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUTWQPBJCVGIX-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=C(\C#N)/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile (CAS Number: 320423-13-0) is a novel organic molecule characterized by its unique structural features, including an imidazole ring and a methoxyphenyl moiety. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3OS |
| Molar Mass | 299.39 g/mol |
| Density | 1.13±0.1 g/cm³ (Predicted) |
| Boiling Point | 498.0±55.0 °C (Predicted) |
| pKa | 3.01±0.25 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The ethylsulfanyl group can form interactions with thiol groups in enzymes, potentially inhibiting their activity.
- Metal Ion Binding : The imidazole ring may chelate metal ions, influencing metalloprotein functions.
- Membrane Interaction : The phenylprop-2-enenitrile moiety can alter cellular membrane properties, affecting signal transduction pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cell membrane integrity.
Anticancer Activity
Recent studies have explored the anticancer potential of imidazole-based compounds. The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.
Case Studies
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry found that related imidazole compounds demonstrated potent activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Evaluation of Anticancer Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique combination of functional groups makes it suitable for constructing more complex molecules with specific properties. Researchers utilize it to explore new synthetic pathways and develop novel compounds.
Research has indicated that (2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile may exhibit antimicrobial and anticancer properties. Studies are being conducted to evaluate its efficacy against various pathogens and cancer cell lines. The interaction of the ethylsulfanyl group with thiol-containing proteins suggests potential enzyme inhibition capabilities.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer or infections.
Industrial Applications
In the industrial sector, this compound is explored for its use in creating advanced materials with desirable properties such as conductivity or fluorescence. Its unique chemical behavior can be harnessed in the development of new materials for electronics or coatings.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Antimicrobial Activity Study : A recent investigation assessed the compound's effectiveness against various bacterial strains. Results indicated significant inhibition of growth compared to control groups.
- Cancer Cell Line Testing : In vitro studies demonstrated that the compound induced apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
- Material Science Application : Research exploring the use of this compound in polymer synthesis revealed enhanced electrical conductivity when incorporated into polymer matrices.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains the following reactive moieties:
-
α,β-Unsaturated Nitrile (acrylonitrile backbone)
-
Ethylsulfanyl Substituent (–S–C₂H₅)
-
4-Methoxyphenyl Group
-
1-Methylimidazole Ring
Table 1: Predicted Reactivity of Functional Groups
| Functional Group | Reaction Type | Expected Products/Intermediates |
|---|---|---|
| α,β-Unsaturated Nitrile | Michael Addition | Adducts with nucleophiles (e.g., amines, thiols) |
| Ethylsulfanyl Group | Oxidation or Nucleophilic Substitution | Sulfoxide/sulfone derivatives or thiol-disulfide exchange |
| 4-Methoxyphenyl Group | Electrophilic Aromatic Substitution | Halogenation, nitration, or demethylation |
| 1-Methylimidazole Ring | Coordination or Alkylation | Metal complexes or quaternary ammonium salts |
Michael Addition at the α,β-Unsaturated Nitrile
The α,β-unsaturated nitrile system is highly electrophilic. Reactions with nucleophiles (e.g., amines, thiols) would proceed via conjugate addition:
-
Example : Reaction with benzylamine could yield 3-(benzylamino)-[2-(ethylsulfanyl)-1-methylimidazol-5-yl]-2-(4-methoxyphenyl)propanenitrile .
Oxidation of the Ethylsulfanyl Group
The ethylsulfanyl (–S–C₂H₅) group is susceptible to oxidation:
-
Oxidation to sulfoxide : Using H₂O₂ or mCPBA:
-
Oxidation to sulfone : With stronger oxidants (e.g., KMnO₄):
Electrophilic Aromatic Substitution on the 4-Methoxyphenyl Ring
The methoxy group activates the aromatic ring toward electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ would introduce a nitro group at the para or ortho position relative to methoxy.
-
Demethylation : BBr₃ could cleave the methoxy group to yield a phenolic derivative.
Table 2: Proposed Reactions and Conditions
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Michael Addition | Benzylamine, THF, 25°C | β-Amino nitrile adduct |
| Sulfur Oxidation | H₂O₂, CH₃COOH, 60°C | Sulfoxide derivative |
| Aromatic Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | Nitro-substituted methoxyphenyl analog |
| Imidazole Alkylation | CH₃I, K₂CO₃, DMF | Quaternary imidazolium salt |
Research Gaps and Limitations
No experimental data for this compound were found in the reviewed sources ( – ). Key limitations include:
-
Absence of synthetic protocols for the target compound.
-
Lack of spectroscopic or crystallographic validation of reactivity.
Recommendations for Further Study
-
Synthetic Optimization : Explore Suzuki-Miyaura coupling for imidazole-phenyl linkage.
-
Catalytic Studies : Investigate Ru(II) complexes (analogous to ) for potential catalytic applications.
-
Biological Screening : Prioritize antimicrobial assays given structural similarity to thiadiazole derivatives (,).
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below contrasts the target compound with analogous imidazole derivatives:
*Inferred from nitro group’s electron-withdrawing nature.
Key Observations :
- Acidity: The target compound’s pKa (3.01) is higher than nitro-substituted analogs (pKa ~1.0–1.5) due to the absence of strong electron-withdrawing groups like nitro (-NO₂). The methoxyphenyl group (electron-donating) counterbalances the electron-withdrawing nitrile and ethylsulfanyl groups .
- Boiling Point : The high boiling point of the target compound (498°C) reflects its larger molecular weight and polar substituents (nitrile, methoxy), which enhance dipole-dipole interactions compared to smaller analogs .
Structural and Crystallographic Differences
- Bond Lengths/Angles: The imidazole ring in the target compound exhibits bond lengths and angles consistent with related structures (e.g., C-N: ~1.34 Å, C-S: ~1.75 Å) . However, the Z-configuration of the α,β-unsaturated nitrile introduces steric constraints absent in non-rigid analogs.
- Intermolecular Interactions :
- The target compound’s crystal packing likely involves C-H···N interactions (nitrile) and S···π contacts (ethylsulfanyl), whereas nitro- or methanesulfonate-substituted analogs rely on C-H···O and S=O···H bonds .
- The methoxyphenyl group may participate in π-π stacking , a feature absent in acetone- or methanesulfonate-substituted derivatives .
Methodological Considerations in Structural Analysis
The target compound’s structure was validated using crystallographic software such as SHELX (for refinement) and WinGX/ORTEP (for visualization) . These tools ensure accuracy in bond parameters and intermolecular interaction mapping, critical for distinguishing stereochemical and packing differences from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
